Boc-Thr(PO3Me2)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

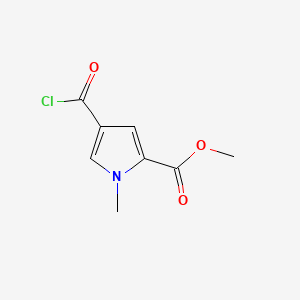

“Boc-Thr(PO3Me2)-OH” is a compound that belongs to the class of Boc-protected amino acids . The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis . It is particularly used to protect the amine group in amino acids and peptides, preventing unwanted side reactions .

Synthesis Analysis

Boc-protected peptides are synthesized using various strategies . For instance, Boc-protected pentapeptide amides, which are analogs of the natural hormone somatostatin, have been synthesized . The synthesis involves the use of oxalyl chloride for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

Molecular Structure Analysis

The molecular structure of Boc-protected compounds has been studied using various methods such as X-ray crystallography and spectroscopic methods . These studies help in understanding the conformation and structure of these compounds .

Chemical Reactions Analysis

The chemical reactions involving Boc-protected compounds mainly involve the protection and deprotection of the Boc group . For example, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds can vary depending on the specific compound . For instance, the compound “BOC-THR-OBZL” has a molecular weight of 309.36 and is stored at temperatures between 2-8°C .

Scientific Research Applications

- Boc-Thr(PO3Me2)-OH is commonly used in Fmoc/tBu solid-phase peptide synthesis. This method allows efficient peptide assembly on a solid support, using a polymeric protecting group. The use of excess reagents ensures quantitative yields, and intermediates are not isolated. However, thorough solvent washing (mainly with DMF, NMP, and CH2Cl2) is essential between synthetic steps .

- Efforts to reduce environmental impact have led to the investigation of greener solvents in SPPS. Boc-Thr(PO3Me2)-OH’s compatibility with alternative solvents can minimize harm to the environment and human health during peptide synthesis .

- Mesoporous carbon materials find applications in adsorption, catalysis, and energy storage. Boc-Thr(PO3Me2)-OH could serve as a precursor for mesoporous carbon synthesis, contributing to the development of advanced materials .

Solid-Phase Peptide Synthesis (SPPS)

Green Chemistry Applications

Mesoporous Carbon Synthesis

Future Directions

properties

IUPAC Name |

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7?,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSXWTSHOQYBSD-MQWKRIRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(alpha)-Boc-O-(dimethylphospho)-L-threo | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, 2-[(methylthio)methyl]-3-propyl-, (2S-cis)- (9CI)](/img/no-structure.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B573805.png)

![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)